N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzamide
Description
N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzamide structure. The incorporation of fluorine atoms into organic molecules often imparts unique properties such as increased stability, lipophilicity, and high electronegativity, making these compounds valuable in various fields including pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO2/c16-14(17,18)10-3-1-9(2-4-10)13(23)22-11-5-7-12(8-6-11)24-15(19,20)21/h1-8H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBLWFREPQBFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 4-(trifluoromethoxy)aniline: This can be achieved by reacting 4-nitrophenol with trifluoromethyl iodide in the presence of a base to form 4-(trifluoromethoxy)nitrobenzene, which is then reduced to 4-(trifluoromethoxy)aniline.
Acylation Reaction: The 4-(trifluoromethoxy)aniline is then acylated with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as pyridine to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy or trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Due to its unique properties, it is investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic and pharmacodynamic profiles.
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets. The high electronegativity of the fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological macromolecules .
Comparison with Similar Compounds
N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
4-(trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but lacks the benzamide structure, resulting in different chemical and biological properties.
N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide: This compound has a similar structure but includes a methoxy group, which can alter its reactivity and applications.
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
